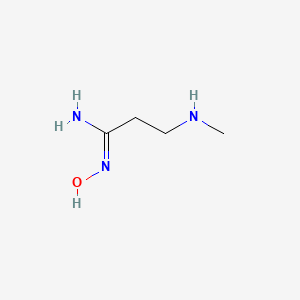![molecular formula C8H13N5O B13076215 5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13076215.png)
5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide: is a chemical compound with the following molecular formula:
C6H6N4O
and a molecular weight of approximately 152.2 g/mol . It belongs to the class of triazolopyrimidines and exhibits interesting properties that make it relevant in various scientific contexts.Vorbereitungsmethoden
Synthetic Routes: The synthetic preparation of this compound involves several steps. One common route includes the cyclization of appropriate precursors to form the triazolopyrimidine ring system. Detailed reaction conditions and intermediates would depend on the specific synthetic pathway.
Industrial Production: While industrial-scale production methods may vary, they typically involve efficient and scalable synthetic processes. These methods are proprietary and closely guarded by manufacturers.
Analyse Chemischer Reaktionen
Reactivity:
Oxidation and Reduction: 5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide can undergo oxidation and reduction reactions.
Substitution: It is susceptible to nucleophilic substitution reactions at appropriate positions.
Nucleophilic Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Oxidation/Reduction: Oxidizing agents (e.g., KMnO4) or reducing agents (e.g., NaBH4).
Major Products: The major products formed during these reactions include derivatives of the triazolopyrimidine core, which can be further modified for specific applications.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug candidates due to its unique structure.
Catalysis: It may serve as a ligand or catalyst in organic transformations.
Anticancer Properties: Some derivatives exhibit promising anticancer activity.
Antimicrobial Activity: Researchers investigate its potential as an antimicrobial agent.
Pharmaceuticals: It may find applications in drug development.
Agrochemicals: Derivatives could be used in crop protection.
Wirkmechanismus
The exact mechanism by which 5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
While there are other triazolopyrimidines, this compound’s unique structure sets it apart. Similar compounds include :
- 7-(5-bromo-2-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- 7-(2,4-dimethoxyphenyl)-5-methyl-2-(methylsulfanyl)-N-phenyl-4,7-dihydro [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Eigenschaften
Molekularformel |
C8H13N5O |
|---|---|
Molekulargewicht |
195.22 g/mol |
IUPAC-Name |
5,7-dimethyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C8H13N5O/c1-4-3-5(2)13-8(10-4)11-7(12-13)6(9)14/h4-5H,3H2,1-2H3,(H2,9,14)(H,10,11,12) |
InChI-Schlüssel |
CFKOCKPUKJNBAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(N2C(=NC(=N2)C(=O)N)N1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


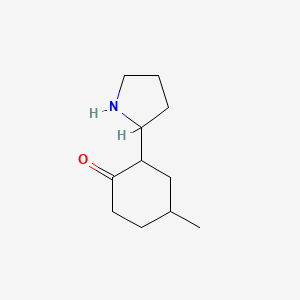
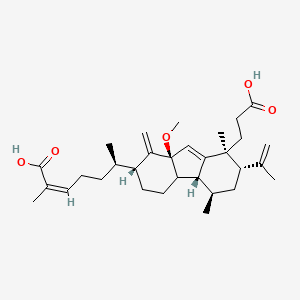



![Ethyl8-fluoroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B13076166.png)
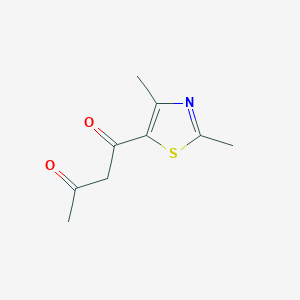
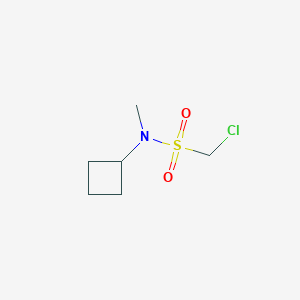
![2,3-Dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B13076208.png)

![2-Cyclopropanecarbonylspiro[4.4]nonan-1-one](/img/structure/B13076213.png)


